molecular formula C19H22N2O2S2 B186312 Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 132605-16-4

Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B186312
M. Wt: 374.5 g/mol
InChI Key: NSZHXXMZDOZFMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is a member of the benzothiophene family and has been found to exhibit various biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. However, it has been suggested that the compound may exert its anti-cancer and anti-inflammatory effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways.

Biochemical And Physiological Effects

Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, the compound has been found to exhibit potential anti-inflammatory properties and has been shown to reduce inflammation in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of using Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments is its potential anti-cancer and anti-inflammatory properties. The compound has been found to exhibit these properties in various studies, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis process. The multistep process required to synthesize this compound can make it challenging to obtain in large quantities.

Future Directions

There are several future directions for the research of Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One direction is to further investigate the anti-cancer and anti-inflammatory properties of the compound. This could involve studying the compound in various cancer cell lines and animal models to better understand its mechanism of action and potential therapeutic applications. Another direction is to explore the potential use of this compound in other fields, such as agriculture or environmental science. Overall, the future directions for the research of Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate are numerous and could lead to significant advancements in various scientific fields.

Synthesis Methods

The synthesis of Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be achieved through a multistep process. The first step involves the reaction of 2-aminothiophenol with ethyl acetoacetate to form 2-ethylthio-4,5-dihydro-1,3-thiazole. The second step involves the reaction of the resulting compound with phenyl isothiocyanate to form 2-(phenylcarbamothioylamino)-4,5-dihydrothiazole. The final step involves the reaction of the resulting compound with methyl vinyl ketone to form Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.

Scientific Research Applications

Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been found to exhibit various scientific research applications. One of the primary applications of this compound is in the field of medicine. The compound has been found to exhibit potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, the compound has been found to exhibit potential anti-inflammatory properties and has been shown to reduce inflammation in animal models.

properties

CAS RN

132605-16-4

Product Name

Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Molecular Formula

C19H22N2O2S2

Molecular Weight

374.5 g/mol

IUPAC Name

ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H22N2O2S2/c1-3-23-18(22)16-14-10-9-12(2)11-15(14)25-17(16)21-19(24)20-13-7-5-4-6-8-13/h4-8,12H,3,9-11H2,1-2H3,(H2,20,21,24)

InChI Key

NSZHXXMZDOZFMR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)NC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)NC3=CC=CC=C3

Origin of Product

United States

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